molecular formula C12H11NO B13580424 2-Methoxy-3-vinylquinoline

2-Methoxy-3-vinylquinoline

Cat. No.: B13580424
M. Wt: 185.22 g/mol
InChI Key: MRVHNGUFRJQLDC-UHFFFAOYSA-N
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Description

2-Methoxy-3-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO It is a derivative of quinoline, featuring a methoxy group at the second position and a vinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-vinylquinoline can be achieved through various methods. One notable method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is rapid and efficient, producing high yields of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-vinylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2-methoxy-3-formylquinoline or 2-methoxy-3-carboxyquinoline.

    Reduction: Formation of 2-methoxy-3-ethylquinoline.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-vinylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the methoxy and vinyl groups, making it less versatile in chemical reactions.

    2-Methoxyquinoline: Lacks the vinyl group, which reduces its potential for further functionalization.

    3-Vinylquinoline: Lacks the methoxy group, which affects its electronic properties and reactivity.

Uniqueness: 2-Methoxy-3-vinylquinoline is unique due to the presence of both methoxy and vinyl groups, which enhance its reactivity and potential for functionalization. This dual functionality makes it a valuable compound in synthetic organic chemistry and medicinal research.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-ethenyl-2-methoxyquinoline

InChI

InChI=1S/C12H11NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h3-8H,1H2,2H3

InChI Key

MRVHNGUFRJQLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=C

Origin of Product

United States

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